molecular formula C16H14Cl3N3O3 B11949279 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide

2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide

Cat. No.: B11949279
M. Wt: 402.7 g/mol
InChI Key: NLSVHQIFEFIUAB-UHFFFAOYSA-N
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Description

2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is a synthetic organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group, a trichloromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide typically involves the following steps:

    Amidation: The formation of the benzamide moiety can be accomplished by reacting the nitrobenzene derivative with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, amidation, and trichloromethylation processes, optimized for yield and purity. These methods would be designed to ensure safety, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Electrophilic substitution reactions typically require reagents such as chlorine gas for halogenation or sulfuric acid for sulfonation.

Major Products Formed

    Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.

    Substitution: The major products formed from electrophilic substitution reactions depend on the specific substituent introduced.

Scientific Research Applications

    Chemistry: It can be used as a precursor for the synthesis of other complex organic molecules.

    Biology: It may have potential as a biochemical probe or as a starting material for the synthesis of biologically active compounds.

    Medicine: Its structural features may be explored for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrobenzamide: A simpler analog with a nitro group and a benzamide moiety.

    N-(2,2,2-Trichloro-1-o-tolylamino)-benzamide: A related compound lacking the nitro group.

    2-Nitro-N-(2,2,2-trichloroethyl)-benzamide: A compound with a similar structure but different substitution pattern.

Uniqueness

2-Nitro-N-(2,2,2-trichloro-1-o-tolylamino-ethyl)-benzamide is unique due to the combination of its nitro group, trichloromethyl group, and benzamide moiety

Properties

Molecular Formula

C16H14Cl3N3O3

Molecular Weight

402.7 g/mol

IUPAC Name

2-nitro-N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]benzamide

InChI

InChI=1S/C16H14Cl3N3O3/c1-10-6-2-4-8-12(10)20-15(16(17,18)19)21-14(23)11-7-3-5-9-13(11)22(24)25/h2-9,15,20H,1H3,(H,21,23)

InChI Key

NLSVHQIFEFIUAB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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